Ether, 1-hexadecenyl methyl

Description

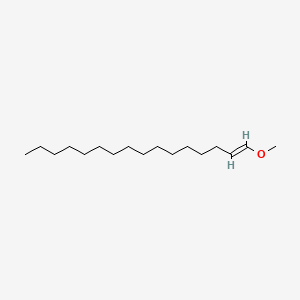

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-methoxyhexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPCXARWQARLQV-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Hexadecenyl Methyl Ether

De Novo Synthetic Routes for Alkenyl Ether Linkages

The creation of the 1-hexadecenyl methyl ether molecule involves the strategic formation of both the carbon-carbon double bond with specific stereochemistry and the methyl ether linkage. Various synthetic strategies can be employed to achieve this, ranging from classical organic reactions to modern catalytic methods.

Stereoselective and Regioselective Synthesis of the 1-Hexadecenyl Moiety

Achieving precise control over the geometry of the double bond (stereoselectivity) and its position (regioselectivity) is paramount in the synthesis of the 1-hexadecenyl moiety. The (Z)-configuration is often of particular interest due to its presence in many natural products.

One of the most reliable methods for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction . organic-chemistry.orgmnstate.edulibretexts.orglibretexts.org This reaction involves the treatment of an aldehyde, in this case, pentadecanal, with a non-stabilized phosphorus ylide, such as methylenetriphenylphosphorane. The use of non-stabilized ylides typically leads to the formation of the (Z)-alkene with high selectivity. organic-chemistry.orglibretexts.org

Another approach involves the synthesis of a (Z)-1-bromo-1-hexadecene precursor. This can be achieved through the microwave-induced debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acid. organic-chemistry.orgresearchgate.net This (Z)-vinyl bromide can then be used in subsequent coupling reactions to introduce the oxygen functionality. For instance, a Sonogashira coupling with a suitable alkyne, followed by partial reduction, can lead to the desired (Z)-alkene. wikipedia.orglibretexts.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of vinyl ethers. For example, a vinyl triflate can be coupled with an alcohol in the presence of a palladium catalyst to form the corresponding vinyl ether. rsc.orgnih.govacs.orgresearchgate.netacs.org The stereochemistry of the resulting vinyl ether is dependent on the stereochemistry of the starting vinyl triflate.

| Method | Precursors | Key Reagents | Stereoselectivity | Reference(s) |

| Wittig Reaction | Pentadecanal, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Predominantly (Z) | organic-chemistry.orglibretexts.org |

| From Dibromoalkanoic Acid | anti-2,3-Dibromoheptadecanoic acid | Et3N, DMF, Microwave | High (Z) for vinyl bromide | organic-chemistry.orgresearchgate.net |

| Palladium-catalyzed Coupling | 1-Hexadecenyl triflate, Methanol (B129727) | Pd catalyst, Base | Dependent on triflate stereochemistry | rsc.orgnih.govresearchgate.net |

Methodologies for Methyl Ether Formation

Once the 1-hexadecen-1-ol moiety is obtained, the formation of the methyl ether can be accomplished through several established methods. The most common and versatile of these is the Williamson ether synthesis . masterorganicchemistry.comyoutube.comlibretexts.orgrichmond.eduorganicchemistrytutor.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from a methylating agent, typically methyl iodide (CH3I), in an SN2 reaction to form the methyl ether. masterorganicchemistry.comyoutube.comlibretexts.org

| Reaction | Substrate | Reagents | Product | Reference(s) |

| Williamson Ether Synthesis | 1-Hexadecen-1-ol | 1. NaH, THF2. CH3I | 1-Hexadecenyl methyl ether | masterorganicchemistry.comlibretexts.org |

Palladium-catalyzed methods can also be employed for the direct formation of vinyl ethers from enol triflates and alcohols, as mentioned previously. rsc.orgnih.govresearchgate.net Furthermore, palladium(II) complexes can catalyze the vinyl transfer from a simple vinyl ether, like butyl vinyl ether, to a more complex alcohol. acs.orgnih.govresearchgate.net

Advanced Strategies for Yield Optimization and Purity Control in Alkenyl Ether Synthesis

Optimizing the yield and ensuring the purity of the final 1-hexadecenyl methyl ether product are critical aspects of its synthesis. In palladium-catalyzed reactions, the choice of ligand and reaction conditions can significantly impact the yield and selectivity. For instance, the use of specific phosphine (B1218219) ligands can enhance the efficiency of the coupling between vinyl triflates and alcohols. rsc.orgnih.govresearchgate.net

Purification of long-chain alkenyl ethers can be challenging due to their physical properties. Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are often employed to separate the desired product from starting materials and byproducts. richmond.edu In cases where the starting alcohol is difficult to separate from the product vinyl ether, a strategy involving the conversion of the unreacted alcohol to a more easily separable derivative can be utilized.

Derivatization and Structural Modification of 1-Hexadecenyl Methyl Ether

The vinyl ether functionality in 1-hexadecenyl methyl ether is a versatile reactive handle that allows for a variety of chemical transformations, enabling the generation of diverse analogs.

Chemical Reactivity of the Vinyl Ether Bond

The double bond in vinyl ethers is electron-rich due to the electron-donating effect of the adjacent oxygen atom. This makes it highly susceptible to attack by electrophiles.

One of the most characteristic reactions of vinyl ethers is their hydrolysis under acidic conditions. researchgate.netresearchgate.netgoogle.comyoutube.comyoutube.com Protonation of the double bond leads to the formation of a resonance-stabilized carbocation, which is then attacked by water to form a hemiacetal. The hemiacetal subsequently decomposes to yield an aldehyde (hexadecanal) and methanol. This reaction is typically fast and occurs under mild acidic conditions. researchgate.netresearchgate.net

Vinyl ethers can also participate in cycloaddition reactions . A notable example is the Diels-Alder reaction , where the vinyl ether can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgucalgary.caorganicchemistrytutor.commasterorganicchemistry.com The electron-rich nature of the vinyl ether makes it a good dienophile for inverse-electron-demand Diels-Alder reactions.

Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.combath.ac.ukorganic-chemistry.orgorgosolver.comleah4sci.com This reaction forms an epoxide, a three-membered ring containing an oxygen atom, which can be a useful intermediate for further functionalization.

| Reaction Type | Reagents | Product Type | Key Features | Reference(s) |

| Acid-Catalyzed Hydrolysis | H3O+ | Aldehyde and Alcohol | Proceeds via a hemiacetal intermediate. | researchgate.netresearchgate.net |

| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexene | [4+2] cycloaddition. | wikipedia.orgorganic-chemistry.org |

| Epoxidation | m-CPBA | Epoxide | Syn-addition of oxygen to the double bond. | masterorganicchemistry.comorgosolver.com |

Selective Functionalization and Analog Generation

The reactivity of the vinyl ether bond allows for the selective introduction of various functional groups, leading to the generation of a wide range of analogs.

Electrophilic additions to the double bond can be used to introduce a variety of substituents. For example, the addition of halogens or other electrophiles can lead to functionalized ethers.

The aldehyde generated from the hydrolysis of 1-hexadecenyl methyl ether can serve as a versatile starting point for further modifications. For instance, it can undergo Wittig reactions to form new alkenes with different substituents, or it can be reduced to the corresponding alcohol or oxidized to the carboxylic acid, providing access to a diverse set of long-chain compounds.

The palladium-catalyzed arylation of vinyl ethers represents a direct method for introducing aryl groups at either the α or β position of the double bond, depending on the specific catalytic system used. nih.gov This allows for the synthesis of styrenyl ether derivatives.

By leveraging these and other transformations, a library of analogs based on the 1-hexadecenyl methyl ether scaffold can be constructed, which is valuable for structure-activity relationship studies in various research contexts.

Precursors and Intermediate Compounds in 1-Hexadecenyl Methyl Ether Synthesis

The synthesis of 1-hexadecenyl methyl ether involves the strategic assembly of a 16-carbon alkenyl chain and a methyl ether functionality. The specific precursors and intermediates depend on the chosen synthetic route.

A plausible synthetic pathway could originate from a readily available 16-carbon fatty alcohol or aldehyde. For example, hexadecanal (B134135) can serve as a key precursor. The formation of the vinyl ether can be achieved through various methods, including the Wittig reaction or its variants. In one approach, a methyl-substituted phosphonium (B103445) ylide (e.g., methoxymethyl)triphenylphosphonium chloride) would react with hexadecanal. This reaction would form the 1-methoxy-1-hexadecene (the Z/E isomeric mixture of 1-hexadecenyl methyl ether) directly.

Alternatively, the synthesis can proceed through an acetal (B89532) intermediate. Reacting hexadecanal with methanol under acidic conditions would form 1,1-dimethoxyhexadecane . This acetal can then be subjected to elimination conditions to generate the target alkenyl ether.

Another common strategy involves the modification of a precursor alcohol, 1-hexadecanol . This alcohol can be converted into an intermediate that facilitates the introduction of the double bond. For instance, the alcohol could be oxidized to hexadecanal, as mentioned above. Or, it could be converted to a leaving group (e.g., a tosylate or halide) for subsequent elimination reactions.

The introduction of the methyl group is typically achieved using a methylating agent. google.com If the synthesis proceeds via an alcohol intermediate that will become the ether oxygen, a strong base (like sodium hydride) is used to form the corresponding alkoxide. This nucleophilic intermediate is then reacted with a methylating agent such as methyl iodide or dimethyl sulfate in a Williamson ether synthesis. google.comnih.gov Greener methylating agents like dimethyl carbonate are also utilized. nih.gov

In a multi-step synthesis starting from a simpler precursor like D-mannitol, a series of protection and deprotection steps are required, generating numerous intermediates. cdnsciencepub.com For instance, in the synthesis of related long-chain ether lipids, intermediates such as 1-O-hexadecyl-2-O-benzyl-sn-glycerol have been isolated and characterized. cdnsciencepub.com While structurally more complex, these syntheses highlight the types of intermediates that could be involved, such as protected glycerol (B35011) or threitol backbones that are later alkylated or methylated. cdnsciencepub.comresearchgate.net

Table 2: Precursors and Intermediates in 1-Hexadecenyl Methyl Ether Synthesis

| Compound Name | Role in Synthesis | Potential Transformation |

|---|---|---|

| Hexadecanal | Precursor | Reaction with a methoxymethyl-Wittig reagent to form the vinyl ether. |

| 1-Hexadecanol | Precursor | Oxidation to hexadecanal; or conversion to an alkoxide for methylation. |

| 1,1-Dimethoxyhexadecane | Intermediate | Elimination of methanol to form the alkenyl ether. |

| Methoxymethyl)triphenylphosphonium chloride | Reagent/Precursor | Forms the ylide for the Wittig reaction with an aldehyde. |

| Methyl Iodide | Reagent/Precursor | Methylating agent for an alkoxide intermediate (Williamson Ether Synthesis). |

| Dimethyl Sulfate | Reagent/Precursor | Alternative methylating agent. |

| Sodium Hydride | Reagent | Base used to form an alkoxide intermediate from an alcohol. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1-dimethoxyhexadecane |

| 1-hexadecanol |

| 1-hexadecenyl methyl ether |

| 1-O-Hexadecyl-2-O-benzyl-sn-glycerol |

| Acetic acid |

| Benzyl bromide |

| Benzyl chloride |

| D-mannitol |

| Dimethyl carbonate |

| Dimethyl sulfate |

| Hexadecanal |

| Hydrogen |

| Methanol |

| Methyl iodide |

| (Methoxymethyl)triphenylphosphonium chloride |

| Palladium on carbon (Pd/C) |

| Sodium hydride |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) |

| Tetrabutylammonium fluoride (B91410) (TBAF) |

| Diisopropylethylamine (DIEA) |

| Imidazole |

| Hydrofluoric acid (HF) |

| Hydrochloric acid (HCl) |

Biosynthesis and Enzymatic Processing of 1 Hexadecenyl Methyl Ether in Non Human Biological Systems

General Pathways for Alkenyl Ether Lipid Biosynthesis in Prokaryotic and Eukaryotic Models (excluding human clinical context)

The formation of alkenyl ether lipids, such as plasmalogens, is a well-characterized process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER) nih.govfrontiersin.org. These lipids are integral components of cellular membranes in various organisms, from bacteria to mammals wikipedia.org.

The initial and critical steps of ether lipid biosynthesis are localized within the peroxisomes. nih.govfrontiersin.orgnih.gov This pathway commences with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, at the sn-1 position by glyceronephosphate O-acyltransferase (GNPAT) to form acyl-DHAP. nih.govwikipedia.orgresearchgate.net Subsequently, the key ether bond is formed by alkylglycerone phosphate synthase (AGPS), which exchanges the acyl group for a long-chain fatty alcohol, resulting in the formation of alkyl-DHAP. nih.govresearchgate.netnih.gov The required fatty alcohols are supplied by the reduction of fatty acyl-CoAs, a reaction catalyzed by fatty acyl-CoA reductases (FAR1 or FAR2) associated with the peroxisomal membrane. nih.govnih.govnih.gov The final peroxisomal step involves the reduction of alkyl-DHAP to 1-O-alkyl-glycerol-3-phosphate (AGP) by an acyl/alkyl-DHAP reductase. nih.govfrontiersin.org

Following their synthesis in the peroxisome, the lipid intermediates are transported to the endoplasmic reticulum for the concluding steps of maturation. nih.govnih.gov In the ER, AGP undergoes acylation at the sn-2 position and subsequent modifications of the head group to form final ether lipid products like phosphatidylcholine or phosphatidylethanolamine. nih.govfrontiersin.org The functional collaboration between peroxisomes and the ER is crucial for the completion of ether lipid synthesis, with recent studies suggesting that tethering proteins facilitate the transfer of lipid intermediates between these organelles. nih.gov

| Organelle | Key Enzymes | Reaction | Product |

| Peroxisome | Glyceronephosphate O-acyltransferase (GNPAT) | Acylation of DHAP | Acyl-DHAP |

| Peroxisome | Fatty Acyl-CoA Reductases (FAR1/2) | Reduction of Fatty Acyl-CoA | Fatty Alcohol |

| Peroxisome | Alkylglycerone Phosphate Synthase (AGPS) | Formation of ether bond | Alkyl-DHAP |

| Peroxisome | Acyl/alkyl-DHAP reductase | Reduction of Alkyl-DHAP | 1-O-alkyl-glycerol-3-phosphate (AGP) |

| Endoplasmic Reticulum | Various acyltransferases and phosphotransferases | Acylation and head group modification | Mature ether lipids |

The formation of the characteristic vinyl ether bond at the sn-1 position of plasmalogens can occur through different pathways depending on the organism and the presence of oxygen. wikipedia.orgresearchgate.net In aerobic organisms, such as myxobacteria and animals, the vinyl ether bond is formed through an oxidative process. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme plasmanylethanolamine desaturase, which introduces a double bond into the alkyl chain at the sn-1 position of a plasmanyl precursor. wikipedia.orgnih.govwikipedia.org

In contrast, certain anaerobic bacteria, like those from the genera Clostridia and Megasphaera, utilize a reductive pathway to synthesize plasmalogens. wikipedia.orgnih.gov This anaerobic route generates the vinyl ether bond directly from an ester-linked precursor, representing a distinct evolutionary origin for this class of lipids. wikipedia.org The existence of these two separate pathways highlights the convergent evolution of plasmalogen biosynthesis to fulfill essential membrane functions in diverse environments. wikipedia.org

Key Enzymes and Molecular Mechanisms of 1-Hexadecenyl Methyl Ether Formation

The synthesis of 1-hexadecenyl methyl ether relies on a series of specific enzymatic reactions that build the core structure of this alkenyl ether lipid.

Fatty acyl-CoA reductases (FARs) are crucial enzymes that produce the long-chain fatty alcohols necessary for the formation of the ether bond. nih.govnih.govresearchgate.net Specifically, FAR1 has been identified as a key enzyme supplying the fatty alcohols for ether glycerophospholipid synthesis. nih.govresearchgate.net The activity of FAR1 is tightly regulated, with cellular levels of plasmalogens providing a negative feedback mechanism that controls the degradation rate of the FAR1 protein. nih.gov

| Enzyme | Function | Regulation |

| Fatty Acyl-CoA Reductase 1 (FAR1) | Supplies long-chain fatty alcohols for ether bond formation. nih.govresearchgate.net | Regulated by negative feedback from cellular plasmalogen levels. nih.gov |

| Alkylglycerone Phosphate Synthase (AGPS) | Catalyzes the formation of the ether bond by replacing an acyl chain with a fatty alcohol. researchgate.netnih.govresearchgate.netresearchgate.net | Expression levels correlate with the abundance of ether lipids. pnas.org |

The formation of the vinyl ether bond, which characterizes plasmalogens and by extension 1-hexadecenyl methyl ether, is a critical desaturation step. nih.govnih.gov In aerobic organisms, this reaction is carried out by plasmanylethanolamine desaturase (PEDS1), an enzyme located in the endoplasmic reticulum. nih.govwikipedia.org This enzyme introduces a double bond at the ∆1 position of an alkyl-phosphatidylethanolamine (plasmanyl-PE) precursor, converting the saturated alkyl ether linkage into an unsaturated vinyl ether linkage. researchgate.netnih.gov The protein responsible for this desaturase activity has been identified as TMEM189 in animals. nih.gov

Catabolism and Biotransformation of Alkenyl Methyl Ethers

The breakdown of ether lipids is an important aspect of their metabolism. The catabolism of plasmanyl lipids is initiated by the enzyme alkylglycerol monooxygenase (AGMO). nih.govresearchgate.net For plasmenyl lipids, which contain the vinyl ether bond, specialized enzymes known as (lyso)plasmalogenases are responsible for their degradation. nih.govresearchgate.net The biotransformation of ether compounds can lead to various metabolites. For instance, in studies of tert-amyl methyl ether (TAME) in rats, metabolites such as 2-methyl-2,3-butane diol and its glucuronide were identified as major excretory products, while tert-amyl alcohol and its glucuronide were minor metabolites. nih.gov Although these findings relate to a different ether compound, they illustrate the general principle that biotransformation of ethers involves hydroxylation and conjugation reactions to facilitate excretion. nih.gov

Enzymatic Cleavage of the Vinyl Ether Bond

The hydrolytic cleavage of the vinyl ether bond in plasmalogens and related compounds is primarily carried out by a class of enzymes known as lysoplasmalogenases. This degradation is a critical step in the turnover of these ether lipids.

One of the key enzymes identified is lysoplasmalogenase (EC 3.3.2.2), also referred to as alkenyl ether hydrolase. nih.gov This microsomal enzyme specifically targets the sn-2-deacylated form of plasmalogens, known as lysoplasmalogens. nih.gov It catalyzes the hydrolysis of the vinyl ether bond to produce a long-chain fatty aldehyde and a glycerophospho-base (like glycerophosphocholine or glycerophosphoethanolamine). nih.gov The enzyme shows no activity towards diradyl plasmalogens, highlighting its specificity for the lysoplasmalogen substrate. nih.gov

Recent research has identified the protein TMEM86B as a key lysoplasmalogenase. nih.gov Studies using purified rat liver microsomal lysoplasmalogenase revealed it to be a transmembrane protein with high activity. nih.gov Overexpression of TMEM86B in human embryonic kidney (HEK) 293T cells led to a significant increase in lysoplasmalogenase activity and a corresponding decrease in cellular plasmalogen levels, confirming its role in regulating the levels of these lipids. nih.gov A closely related protein, TMEM86A, has also been identified as a lysoplasmalogenase. nih.govnih.gov

In addition to dedicated lysoplasmalogenases, other enzymes can cleave the vinyl ether bond under specific conditions. Mitochondrial cytochrome c, a well-known component of the electron transport chain, exhibits plasmalogenase activity under oxidative stress. nih.govfrontiersin.org In the presence of hydrogen peroxide and cardiolipin, cytochrome c can directly cleave the vinyl ether bond of plasmalogens to yield an α-hydroxyaldehyde. nih.gov

| Enzyme/Protein | Gene Symbol | Function | Substrate(s) | Product(s) | Cellular Location | Key Characteristics |

|---|---|---|---|---|---|---|

| Lysoplasmalogenase | TMEM86B | Hydrolytic cleavage of vinyl ether bond nih.gov | Lysoplasmenylcholine, Lysoplasmenylethanolamine nih.gov | Fatty aldehyde, Glycerophosphocholine/ethanolamine (B43304) nih.gov | Microsomes/Membranes nih.gov | pH optimum of 7.0; Competitively inhibited by lysophosphatidic acid nih.gov |

| Lysoplasmalogenase | TMEM86A | Hydrolytic cleavage of vinyl ether bond nih.govnih.gov | Lysoplasmalogens nih.gov | Fatty aldehyde nih.gov | Not specified | Activity demonstrated in knockout mouse models nih.gov |

| Cytochrome c | CYCS | Plasmalogenase activity under oxidative conditions nih.gov | Plasmalogens (e.g., Plasmenylcholine) nih.govfrontiersin.org | α-hydroxyaldehyde nih.gov | Mitochondria nih.gov | Activity requires oxidative stress (e.g., H₂O₂) and cardiolipin nih.gov |

Oxidative Degradation Pathways in Cellular Environments

The vinyl ether bond of 1-hexadecenyl methyl ether and other plasmalogens is highly susceptible to attack by reactive oxygen species (ROS), making these molecules vulnerable to oxidative degradation. nih.govnih.gov This reactivity has led to the hypothesis that plasmalogens may act as sacrificial antioxidants, protecting other cellular components like polyunsaturated fatty acids from oxidative damage. frontiersin.orgoup.com

Singlet molecular oxygen (O₂(¹Δg)) is a particularly potent ROS that reacts readily with the electron-rich vinyl ether bond. oup.comnih.gov The reaction between singlet oxygen and the vinyl ether linkage can proceed through two primary pathways:

[2+2] Cycloaddition: This pathway leads to the formation of an unstable dioxetane intermediate. The subsequent cleavage of the dioxetane ring generates two carbonyl-containing products: a long-chain fatty aldehyde and a formyl-phospholipid. oup.com This pathway is considered the minor route of degradation. oup.comnih.gov

Ene Reaction: This is the predominant pathway, accounting for approximately 97% of the reaction with singlet oxygen. oup.comnih.gov It results in the formation of a hydroperoxyacetal at the sn-1 position. oup.comresearchgate.net This intermediate is more stable than the dioxetane but can undergo further reactions to generate other reactive species, including peroxyl radicals and alpha-beta unsaturated fatty aldehydes. oup.com

The degradation products of these oxidative pathways are themselves biologically active molecules. The long-chain fatty aldehydes and α-hydroxyaldehydes generated can be toxic to cells but may also participate in signaling pathways. researchgate.net For instance, oxidation of plasmalogens with a C16:0 alkyl chain can yield C15:0 aldehydes or C16:0 α-hydroxyaldehydes, depending on the specific ROS involved. researchgate.net While initially thought to be purely protective, the generation of these secondary reactive and electrophilic lipid species from oxidized plasmalogens suggests a more complex, potentially pro-oxidant role under certain conditions. oup.comnih.gov

| Oxidative Pathway | Reactant | Primary Intermediate | Key Degradation Products | Prevalence |

|---|---|---|---|---|

| [2+2] Cycloaddition | Singlet Oxygen (O₂(¹Δg)) oup.com | Dioxetane oup.comnih.gov | Fatty Aldehyde (e.g., C15:0 aldehyde), Formyl-phospholipid oup.com | Minor (~3%) oup.comnih.gov |

| Ene Reaction | Singlet Oxygen (O₂(¹Δg)) oup.com | Hydroperoxyacetal oup.comnih.gov | α,β-unsaturated fatty aldehyde, Lyso-phospholipid, Peroxyl radicals oup.com | Major (~97%) oup.comnih.gov |

| Fe²⁺/Ascorbate-induced Oxidation | Hydroxyl Radicals (speculated) | Not specified | α-hydroxyaldehydes (e.g., C16:0-OH) researchgate.net | Varies with conditions |

Genetic and Molecular Regulation of Alkenyl Ether Metabolism in Model Organisms

The metabolism of alkenyl ethers is tightly regulated at the genetic and molecular level to maintain appropriate cellular concentrations of these critical lipids. nih.gov Dysregulation of plasmalogen levels is associated with a variety of human pathologies, underscoring the importance of this control. researchgate.net Model organisms, particularly knockout mice, have been instrumental in elucidating the roles of specific genes in these metabolic pathways. nih.gov

The degradation of plasmalogens is controlled by the expression and activity of the enzymes discussed previously. The genes encoding the lysoplasmalogenases, TMEM86A and TMEM86B, are key regulatory points. nih.govnih.gov Studies on knockout mouse models for Tmem86b have demonstrated its importance in controlling endogenous plasmalogen levels; mice lacking this gene showed significantly elevated amounts of plasmalogens in the liver and plasma. nih.gov This indicates that TMEM86B is a crucial factor in the breakdown of these lipids. Similarly, adipocyte-specific knockout of Tmem86a in mice resulted in higher levels of lysoplasmalogens in adipose tissue, confirming its enzymatic function in vivo. nih.gov

The interplay between biosynthetic and degradative pathways ensures cellular lipid homeostasis. For instance, liver X receptors (LXRs), which are key regulators of lipid metabolism, have been shown to influence the expression of genes involved in phospholipid remodeling, indirectly affecting the plasmalogen pool. zelcerlab.eu The use of genetic models continues to be essential for mapping these complex regulatory networks that govern the metabolism of alkenyl ethers like 1-hexadecenyl methyl ether. nih.gov

Biological Distribution and Structural Roles of 1 Hexadecenyl Methyl Ether in Non Human Systems

Occurrence and Abundance in Microbial Membranes (e.g., Bacteria, Archaea)

Ether lipids are found in multiple domains of life, including bacteria and archaea. wikipedia.org However, the structure and prevalence differ significantly between these domains.

In Bacteria , plasmalogens were first identified in the 1960s, primarily in anaerobic species. nih.gov They are widely distributed in anaerobic and some facultatively anaerobic bacteria. nih.gov For instance, high proportions of plasmalogens have been reported in the polar lipids of anaerobic, Gram-positive bacteria like Ruminococcus flavefaciens and in Bacteroides succinogenes. nih.gov The genes responsible for plasmalogen synthesis, which involves the reduction of an sn-1 acyl chain, have been found in many Firmicutes (including Clostridium), as well as in groups like Actinobacteria. nih.gov While once thought to be absent in aerobic bacteria, a notable exception is the obligately aerobic myxobacteria, where plasmalogens have been documented for decades. nih.gov

In contrast, the membranes of Archaea are fundamentally distinguished by their ether lipids. nih.gov Archaeal membranes are composed primarily of ether phospholipids (B1166683) where isoprenoid hydrocarbon chains are linked to a glycerol-1-phosphate (G1P) backbone. nih.govresearchgate.net This is a stark contrast to the fatty acid-based, ester-linked glycerol-3-phosphate (G3P) lipids found in bacteria and eukaryotes. nih.gov This unique lipid structure, often forming a rigid monolayer in extremophiles, is considered a key adaptation for survival in harsh environments with high temperatures, extreme pH, or high salt concentrations. researchgate.netnih.gov

| Domain | Microbial Group | Type of Ether Lipid | Typical Environment | Reference |

|---|---|---|---|---|

| Bacteria | Clostridia, Megasphaera, Veillonella | Plasmalogens (vinyl-ether) | Anaerobic | wikipedia.orgnih.gov |

| Bacteria | Myxobacteria | Plasmalogens (vinyl-ether) | Aerobic | nih.gov |

| Archaea | Crenarchaeota, Euryarchaeota | Isoprenoid ether lipids | Extreme (e.g., thermophilic, acidophilic) | nih.govnih.gov |

Distribution in Non-Human Animal Tissues and Cellular Compartments

In mammals, ether lipids constitute a significant portion of the total phospholipid pool, approximately 20% in total, though their distribution varies greatly by tissue. nih.gov They are particularly abundant in the nervous, immune, and cardiovascular systems. nih.govwikipedia.org In animal models, the highest concentrations of ether lipids are found in the brain, heart, skeletal muscle, and adipose tissue. researchgate.net For example, in rats, the brain and heart show the highest content. researchgate.net

These lipids are integral components of cell membranes and are also found in subcellular compartments. researchgate.netcreative-proteomics.com They are particularly enriched in neuronal membranes. researchgate.net In the human heart, for instance, plasmalogens can account for 30-40% of choline (B1196258) glycerophospholipids. youtube.com This enrichment in specific tissues and membranes underscores their specialized structural and functional roles.

| Tissue | Relative Ether Lipid Content | Reference |

|---|---|---|

| Brain | Very High | researchgate.net |

| Heart | High | researchgate.net |

| Skeletal Muscle | Moderate to High | researchgate.net |

| Adipose Tissue | Moderate | researchgate.net |

| Kidney | Moderate | researchgate.net |

| Liver | Low | researchgate.net |

Contribution to Membrane Structure and Biophysical Properties (in model systems)

The unique vinyl-ether bond of plasmalogens, the class to which 1-hexadecenyl methyl ether is related, imparts distinct biophysical properties to cell membranes. nih.govnih.gov These lipids are crucial in determining the physical characteristics of the biomembrane, such as its fluidity, thickness, and lateral pressure. nih.gov

The presence of the vinyl-ether linkage at the sn-1 position significantly alters membrane dynamics. nih.gov The absence of a carbonyl oxygen at this position, which is present in diacyl phospholipids, facilitates stronger intermolecular hydrogen bonding between lipid headgroups. nih.gov Molecular dynamics simulations have shown that ethanolamine (B43304) plasmalogens form more compressed, thicker, and rigid lipid bilayers compared to their diacyl counterparts. nih.gov The vinyl-ether bond leads to a substantial increase in the ordering of the sn-1 acyl chain and a more minor increase in the ordering of the sn-2 chain. nih.gov This results in tighter packing of the phospholipid molecules within the membrane. nih.gov Consequently, plasmalogen-containing membranes are generally less fluid and more ordered. nih.govcreative-proteomics.com

Ether lipids, including plasmalogens, are important for the organization and stability of lipid rafts. nih.govnih.gov Lipid rafts are specialized membrane microdomains enriched in cholesterol and certain lipids, which function as platforms for cellular signaling. nih.govnih.gov The unique structure of plasmalogens promotes the tight packing necessary for the formation of these ordered domains. nih.gov Their presence helps to laterally segregate specific lipids and proteins, facilitating the assembly of functional microdomains that are essential for processes like signal transduction. nih.govbiorxiv.org The displacement of certain molecules from lipid rafts has been shown to perturb signaling pathways, highlighting the structural importance of these domains. researchgate.net

Integration within Complex Lipid Assemblies and Biological Structures

Beyond their role in forming stable, ordered bilayers, plasmalogens have a notable tendency to form non-lamellar structures, such as inverted hexagonal phases, in model membranes. nih.govnih.gov This property is crucial for dynamic cellular processes that involve membrane reorganization, such as membrane fusion and fission. nih.gov The ability of plasmalogens to induce membrane curvature is thought to facilitate these events, which are vital for vesicular transport and neurotransmitter release. nih.gov For example, studies on synaptic vesicles, which are rich in ethanolamine plasmalogens, show that the content of these lipids is critical for successful membrane fusion events. nih.gov This structural versatility allows plasmalogens to be integrated into highly dynamic and complex biological structures, playing a role that extends beyond simply forming a static membrane barrier.

Molecular Mechanisms and Cellular Interactions Involving 1 Hexadecenyl Methyl Ether Analogs Non Clinical

Interaction with Biological Membranes and Membrane-Associated Proteins

The vinyl-ether linkage and the methyl group at the sn-2 position of 1-hexadecenyl methyl ether analogs significantly influence their interaction with biological membranes. Ether lipids, in general, are known to affect membrane fluidity, dynamics, and the function of membrane-associated proteins. frontiersin.orgnih.gov

The presence of ether lipids can also modulate the function of membrane-embedded proteins. For instance, synthetic ether lipid analogs have been shown to interfere with membrane structure, which in turn can inhibit the activity of enzymes involved in signal transduction, such as protein kinase C (PKC) and phospholipase C. wikipedia.orgnih.gov The altered lipid environment can affect the conformational state and activity of these proteins, thereby influencing downstream signaling events.

The table below summarizes the general effects of plasmalogen analogs on biological membrane properties.

| Membrane Property | Effect of Plasmalogen Analogs | References |

| Fluidity | Decrease | nih.gov |

| Lipid Packing | Increase | nih.gov |

| Thickness | Increase | nih.gov |

| Tendency for Non-lamellar Structures | Increase | protein-cell.netnih.govscispace.com |

| Function of Associated Proteins | Modulation (e.g., inhibition of PKC) | wikipedia.orgnih.gov |

Role as Precursors for Specific Bioactive Molecules (in non-human contexts)

Ether lipids, including analogs of 1-hexadecenyl methyl ether, can serve as precursors for a variety of potent bioactive molecules. A prominent example is the biosynthesis of Platelet-Activating Factor (PAF), a powerful lipid mediator involved in inflammatory and allergic responses. nih.gov The biosynthesis of PAF can proceed through a de novo pathway that begins with ether lipid precursors. nih.gov In this pathway, an alkyl-lyso-glycerophosphate is acetylated to form an alkyl-acetyl-glycerophosphate, which is then converted to PAF. nih.gov

Alkylglycerols, which are structurally related to 1-hexadecenyl methyl ether, can be incorporated into cellular phospholipids (B1166683). These modified phospholipids can then be remodeled to generate PAF or other signaling molecules. mdpi.com For instance, 1-O-alkyl-2-acyl-sn-glycerophosphate, a derivative of alkylglycerol, has been shown to be produced in endothelial cells, suggesting a role in signaling pathways. mdpi.com

Furthermore, the catabolism of ether glycerophospholipids by specific phospholipases can lead to the generation of second messengers like prostaglandins (B1171923) and arachidonic acid, which are crucial for signal transduction. wikipedia.org While direct evidence for 1-hexadecenyl methyl ether as a precursor is limited, its structural similarity to naturally occurring ether lipids strongly suggests its potential to enter these metabolic pathways and contribute to the pool of bioactive lipid mediators in non-human biological systems.

Participation in Specific Biochemical Pathways and Signaling Cascades (excluding human clinical trials)

Analogs of 1-hexadecenyl methyl ether and other ether lipids are known to participate in and modulate various biochemical pathways and signaling cascades. Their influence is often exerted through their effects on membrane properties or by acting as signaling molecules themselves or as precursors to them.

One of the most studied areas of ether lipid involvement in signaling is their interaction with the Protein Kinase C (PKC) pathway. Synthetic ether lipid analogs can act as inhibitors of PKC. wikipedia.orgnih.gov The mechanism of inhibition is thought to involve the disruption of the membrane environment required for PKC activation or direct competition with diacylglycerol (DAG), the natural activator of PKC. nih.govnih.gov Specifically, the ether bond at the sn-1 position is considered important for this inhibitory activity. nih.gov Some ether-linked diglycerides have been shown to activate PKC, but with different calcium requirements compared to diacylglycerol, suggesting a specific regulatory role for these molecules. researchgate.net

The table below outlines key signaling pathways and the observed effects of ether lipid analogs in non-clinical studies.

| Signaling Pathway/Enzyme | Effect of Ether Lipid Analogs | References |

| Protein Kinase C (PKC) | Inhibition or modulated activation | wikipedia.orgnih.govnih.govnih.govresearchgate.net |

| Phospholipase C | Inhibition | wikipedia.orgnih.gov |

| Generation of Second Messengers (e.g., Prostaglandins) | Can serve as precursors | wikipedia.org |

| Platelet-Activating Factor (PAF) Signaling | Can serve as precursors to PAF | nih.govnih.gov |

Ether lipids are also implicated in the regulation of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.gov Their role as antioxidants, stemming from the reactivity of the vinyl-ether bond, allows them to protect other lipids from oxidative damage. wikipedia.org This positions them as potential modulators of cellular responses to oxidative stress.

Structure-Activity Relationship Studies of Alkenyl Methyl Ether Analogs in Defined Biological Assays

While specific structure-activity relationship (SAR) studies on a series of 1-hexadecenyl methyl ether analogs are not extensively documented in publicly available literature, general principles can be derived from studies on related ether lipid analogs. The biological activity of these compounds is highly dependent on the nature of the substitutions at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone.

For instance, in the context of PKC regulation, the presence of the ether linkage at the sn-1 position is a critical determinant of activity. nih.gov Studies with synthetic analogs of distearoylphosphatidylcholine, where branched alkyl chains were introduced, demonstrated that modifications at both sn-1 and sn-2 positions significantly altered their ability to inhibit or activate PKC. acs.orgscilit.com The inhibitory activity was sensitive to the position of methyl branching in the stearate (B1226849) chains. scilit.com Furthermore, the introduction of butyl, phenyl, or keto groups transformed the inhibitory DSPC analogs into potent PKC activators. scilit.com

The specificity of the kinase-diglyceride interaction is high, and even small modifications, such as the addition of a single methyl group to the glycerol backbone of a diacylglycerol activator, can abolish its activity. nih.gov This highlights the stringent structural requirements for interaction with the C1 domain of PKC.

Although direct SAR data for alkenyl methyl ether analogs is sparse, the existing literature on other ether lipids underscores the principle that subtle changes in the chemical structure, such as the length and branching of the alkyl/alkenyl chain, and the nature of the substituent at the sn-2 position, can lead to profound differences in their biological effects, including their ability to modulate key enzymes in signaling pathways.

Advanced Analytical and Spectroscopic Techniques for Characterization of 1 Hexadecenyl Methyl Ether

Chromatographic Separation Methods for Complex Lipid Mixtures

Effective characterization of 1-Hexadecenyl Methyl Ether begins with its isolation from a complex mixture of other lipid classes. Chromatographic techniques are fundamental to this process, enabling the separation of lipids based on their physicochemical properties.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the separation of neutral lipids like 1-Hexadecenyl Methyl Ether. nih.gov The choice between these techniques often depends on the volatility and thermal stability of the analyte and the desired resolution.

Gas Chromatography (GC): For GC analysis, derivatization may be employed to increase the volatility of the compound. nih.gov For instance, the vinyl ether bond of plasmalogens can be cleaved under acidic conditions to yield fatty aldehydes, which can then be converted to more volatile derivatives for GC-MS analysis. nih.gov The retention time in GC is influenced by the compound's boiling point and its interaction with the stationary phase of the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating complex lipid mixtures without the need for derivatization. nih.gov Both normal-phase and reversed-phase HPLC can be utilized.

Normal-Phase HPLC (NP-HPLC): This method separates lipids based on the polarity of their head groups. A nonpolar mobile phase is used with a polar stationary phase (e.g., silica). NP-HPLC is effective for separating different classes of neutral lipids. nih.govsemanticscholar.org

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a polar mobile phase is used with a nonpolar stationary phase. This technique separates lipids based on the length and degree of unsaturation of their hydrocarbon chains. xn--d1ahakv.xn--p1ai It has been demonstrated that the vinyl ether double bond in plasmalogens leads to a predictable earlier elution time compared to their corresponding alkyl ether counterparts in reversed-phase systems. biorxiv.orgbiorxiv.org This characteristic chromatographic behavior can be exploited for the specific identification of vinyl ether lipids like 1-Hexadecenyl Methyl Ether. biorxiv.org

| Chromatographic Method | Principle of Separation | Application to 1-Hexadecenyl Methyl Ether | Key Considerations |

| Gas Chromatography (GC) | Volatility and interaction with stationary phase. | Analysis of derivatives after cleavage of the vinyl ether bond. | Requires derivatization; potential for thermal degradation. |

| Normal-Phase HPLC (NP-HPLC) | Polarity of the head group. | Separation from other neutral lipid classes. | Sensitive to mobile phase composition. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity (chain length and unsaturation). | Separation from other lipids and potential resolution of isomers. Predictable retention time shift due to the vinyl ether bond. biorxiv.orgbiorxiv.org | Offers good resolution of individual molecular species. |

Given their often low abundance, strategies for the isolation and enrichment of vinyl ether lipids from biological samples are crucial for their detailed characterization. One common approach involves the selective hydrolysis of ester-linked lipids using mild alkaline treatment (saponification), which leaves the ether linkages intact. nih.gov

Another strategy is the use of preparative thin-layer chromatography (TLC) with silica (B1680970) gel plates, which can be used to separate different lipid classes. xn--d1ahakv.xn--p1ai The bands corresponding to the desired neutral ether lipids can then be scraped from the plate and the lipids extracted for further analysis.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of lipids. When coupled with chromatographic separation (e.g., LC-MS/MS), it provides a powerful platform for the detailed analysis of 1-Hexadecenyl Methyl Ether. nih.gov

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion. The fragmentation patterns of vinyl ether lipids are distinct and can be used for their identification.

In positive-ion mode electrospray ionization (ESI), neutral ether lipids like 1-Hexadecenyl Methyl Ether can be ionized as adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). nih.gov Collision-induced dissociation (CID) of the ammonium adduct of a vinyl ether diglyceride results in the neutral loss of the vinyl alcohol from the sn-1 position. nih.gov For 1-Hexadecenyl Methyl Ether, while not a diglyceride, analogous fragmentation would be expected to involve the vinyl ether moiety.

General fragmentation patterns for ethers in mass spectrometry include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. miamioh.edu

Inductive cleavage: Cleavage of the C-O bond. miamioh.edu

Rearrangement reactions. miamioh.edu

For a molecule like 1-Hexadecenyl Methyl Ether, the following fragmentations could be anticipated:

Cleavage at the C-O bond, leading to ions corresponding to the methoxy (B1213986) group and the hexadecenyl chain.

Cleavage at the C-C bond adjacent to the oxygen on the hexadecenyl chain.

Fragmentation along the hexadecenyl chain, typically resulting in a series of ions separated by 14 Da (CH₂). libretexts.org

| Fragmentation Type | Description | Expected Fragment Ions for 1-Hexadecenyl Methyl Ether |

| α-Cleavage | Cleavage of the C-C bond adjacent to the ether oxygen. | Ion corresponding to the loss of an alkyl radical from the hexadecenyl chain. |

| Inductive Cleavage | Cleavage of the C-O bond. | Ions corresponding to [CH₃O]⁺ and [C₁₆H₃₁]⁺. |

| Alkene-type Fragmentation | Fragmentation along the hydrocarbon chain. | A series of ions separated by 14 Da. |

| Vinyl Ether Specific Fragmentation | Cleavage involving the vinyl ether double bond. | Characteristic ions that can help to locate the double bond. |

For accurate and precise quantification of 1-Hexadecenyl Methyl Ether, isotope dilution mass spectrometry is the gold standard. youtube.com This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., containing deuterium (B1214612) or ¹³C).

The ratio of the signal intensity of the endogenous analyte to that of the isotope-labeled internal standard is measured by the mass spectrometer. Since the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss during extraction, purification, and ionization will affect both equally, thus canceling out and allowing for very accurate quantification. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule, including stereochemistry and the position of functional groups. nih.gov

For 1-Hexadecenyl Methyl Ether, both ¹H and ¹³C NMR would be informative:

¹H NMR: The protons on the vinyl double bond (–O–CH=CH–) would have characteristic chemical shifts in the olefinic region of the spectrum (typically around 5.0-6.5 ppm). nih.gov The coupling constants between these protons can help to determine the stereochemistry of the double bond (cis or trans). The protons of the methyl group (–O–CH₃) would appear as a singlet, and the protons on the carbon adjacent to the oxygen (–O–CH₂–) would also have a characteristic chemical shift. nih.gov

¹³C NMR: The carbons of the vinyl double bond would have distinct chemical shifts in the downfield region of the spectrum (typically 100-150 ppm). The position of the double bond within the hexadecenyl chain can be determined by analyzing the chemical shifts of all the carbons in the chain. The carbon of the methoxy group would also have a characteristic chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure and aiding in the assignment of all signals.

| NMR Nucleus | Structural Information Obtained for 1-Hexadecenyl Methyl Ether | Typical Chemical Shift Range (ppm) |

| ¹H | Stereochemistry of the vinyl ether double bond, presence of the methyl ether group, and structure of the alkyl chain. | Vinyl protons: ~5.0-6.5; Protons on carbon adjacent to ether oxygen: ~3.3-4.0; Methyl protons: ~3.2-3.5. |

| ¹³C | Position of the vinyl ether double bond, confirmation of the methyl ether group, and structure of the alkyl chain. | Vinyl carbons: ~100-150; Carbon adjacent to ether oxygen: ~70-80; Methyl carbon: ~55-60. |

1H, 13C, and 2D NMR Techniques for Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of 1-hexadecenyl methyl ether. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, it is possible to establish the connectivity of atoms and the stereochemistry of the vinyl ether double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For 1-hexadecenyl methyl ether, the key diagnostic signals are those of the vinyl ether protons. The proton on the carbon adjacent to the ether oxygen (O-CH=) typically appears as a doublet of doublets in the downfield region, around 6.0-6.5 ppm. The proton on the terminal vinyl carbon (=CH₂) resonates at a higher field, often between 4.0 and 4.5 ppm. The methoxy group (-OCH₃) protons give rise to a sharp singlet around 3.5-3.8 ppm. The long hexadecenyl alkyl chain produces a large, complex signal envelope in the upfield region (typically 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm and the numerous methylene (B1212753) (-CH₂-) groups creating a broad multiplet around 1.2-1.4 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For vinyl ether lipids, the carbons of the O=CH-CH₂ group are particularly characteristic. nih.gov The carbon atom directly bonded to the ether oxygen (O-C=) resonates significantly downfield, typically in the range of 140-150 ppm, while the adjacent vinyl carbon (=C) appears further upfield, around 85-95 ppm. oregonstate.edu The methoxy carbon (-OCH₃) signal is found around 55-60 ppm. The carbons of the long alkyl chain produce a series of signals in the 14-35 ppm range, with the terminal methyl carbon appearing at approximately 14 ppm. aocs.org

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the vinyl proton signals to their corresponding vinyl carbon signals, confirming the O-CH=CH₂ moiety. nih.gov

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the connection between the methoxy protons and the ether oxygen by showing a correlation to the vinyl carbon (O-C=), and to establish the linkage of the vinyl group to the rest of the alkyl chain.

The configuration (cis/trans or Z/E) of the double bond can be determined from the coupling constant (³J) between the two vinyl protons in the ¹H NMR spectrum. A larger coupling constant (typically 12-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (6-12 Hz) suggests a cis configuration.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| O-CH=CH- | ~6.0 - 6.5 | ~140 - 150 |

| O-CH=CH- | ~4.0 - 4.5 | ~85 - 95 |

| -OCH₃ | ~3.5 - 3.8 | ~55 - 60 |

| -CH₂- (Alkyl Chain) | ~1.2 - 1.6 | ~22 - 32 |

| -CH₃ (Terminal) | ~0.9 | ~14 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are valuable for identifying the key functional groups present in 1-hexadecenyl methyl ether, particularly the characteristic vinyl ether moiety.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For a vinyl ether, several characteristic absorption bands are expected:

C=C Stretch: A distinct band around 1640-1620 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration in the vinyl group. oup.comoup.com

C-O Stretch: A very strong and prominent absorption band is typically observed around 1220-1200 cm⁻¹. oup.comquimicaorganica.org This band is assigned to the asymmetric C-O-C stretching vibration and is highly characteristic of the vinyl ether linkage, where the frequency is higher than that of typical alkyl ethers due to resonance effects. oup.com

=C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds give rise to absorptions in the 1000-810 cm⁻¹ region. quimicaorganica.org

C-H Stretch: Aliphatic C-H stretching vibrations from the long alkyl chain and the methoxy group appear as strong bands in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the hydrocarbon backbone of lipids. acs.org Key Raman signals for 1-hexadecenyl methyl ether would include:

C=C Stretch: A strong signal around 1640 cm⁻¹ corresponding to the vinyl double bond. nih.gov

C-H Bending: A prominent CH₂ bending (scissoring) mode appears around 1440 cm⁻¹. spectroscopyonline.com

C-C Skeletal Stretches: The long alkyl chain produces characteristic skeletal C-C stretching bands in the 1060-1130 cm⁻¹ region. spectroscopyonline.com

C-H Stretches: Strong signals in the 2800-3000 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene groups. acs.org

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups, confirming the presence of the vinyl ether, the long alkyl chain, and the methoxy group.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Vinyl (C=C) | Stretch | 1640 - 1620 | ~1640 (Strong) |

| Vinyl Ether (C-O-C) | Asymmetric Stretch | 1220 - 1200 (Very Strong) | - |

| Alkyl (CH₂, CH₃) | C-H Stretch | 3000 - 2850 (Strong) | 2800 - 3000 (Strong) |

| Alkyl (CH₂) | Bend (Scissor) | ~1465 | ~1440 (Strong) |

| Alkyl (C-C) | Skeletal Stretch | - | 1060 - 1130 |

Sample Preparation and Derivatization Strategies for Ether Lipid Analysis

Effective analysis of ether lipids like 1-hexadecenyl methyl ether from complex biological matrices requires robust sample preparation protocols to isolate and concentrate the lipids of interest and, in some cases, derivatization to enhance their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction: The first step is the extraction of total lipids from the biological sample. The most widely used methods are based on liquid-liquid extraction using a mixture of organic solvents.

Folch Method: This classic method uses a chloroform (B151607)/methanol (B129727) mixture (typically 2:1, v/v) to extract lipids. gerli.com After extraction, a salt solution is added to induce phase separation, with the lipids partitioning into the lower chloroform layer.

Bligh and Dyer Method: This is a modification of the Folch method that uses a different ratio of chloroform/methanol/water (1:2:0.8, v/v/v) for the initial single-phase extraction, which is then broken into two phases by adding more chloroform and water. nih.gov

Solid-Phase Extraction (SPE): Following a total lipid extraction, SPE can be used to fractionate the lipid extract into different classes. gerli.com Using a silica or aminopropyl-bonded stationary phase, neutral lipids, glycolipids, and phospholipids (B1166683) can be separated by eluting with solvents of increasing polarity. 1-Hexadecenyl methyl ether, being a neutral ether lipid, would elute with non-polar solvents.

Derivatization Strategies: While NMR and LC-MS can often analyze the intact ether lipid, derivatization is frequently required for GC-MS analysis, which demands volatile and thermally stable compounds. nih.gov For vinyl ether lipids, derivatization typically involves the cleavage of the characteristic vinyl ether bond.

Acid-Catalyzed Hydrolysis: The vinyl ether linkage is uniquely susceptible to cleavage under mild acidic conditions, which does not affect the more stable alkyl ether or ester bonds. nih.gov This reaction releases a long-chain fatty aldehyde (hexadecanal in this case) and methanol.

Derivatization of the Aldehyde: The resulting fatty aldehyde is not ideal for GC analysis and is typically converted to a more stable derivative. Common derivatization reactions include:

Conversion to Acetals: Reacting the aldehyde with an alcohol under acidic conditions forms a dimethyl acetal (B89532), which is amenable to GC-MS analysis.

Conversion to Fatty Acid Methyl Esters (FAMEs): The aldehyde can be oxidized to a carboxylic acid, followed by esterification to form a FAME.

Conversion to O-methyl oximes: Reaction with methoxyamine hydrochloride converts the aldehyde to its corresponding O-methyl oxime derivative.

These derivatization strategies not only improve chromatographic behavior but also yield products with characteristic mass spectra, facilitating identification and quantification. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies on 1 Hexadecenyl Methyl Ether

Molecular Modeling and Dynamics Simulations of Alkenyl Methyl Ethers in Membrane Systems

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the complex and dynamic nature of biological membranes. nih.gov By modeling the interactions between individual atoms over time, MD simulations can reveal how the inclusion of specific lipids, such as those with alkenyl methyl ether linkages, affects the collective properties of the membrane and its components. acs.org These simulations act as a "computational microscope," providing atomic-level detail on the structural and dynamic consequences of lipid composition. nih.gov

The function of integral and peripheral membrane proteins is intimately linked to their interactions with the surrounding lipid environment. nih.govspringernature.com MD simulations are frequently used to characterize the structural and energetic aspects of these lipid-protein interactions. nih.govacs.org While specific simulation studies focusing exclusively on 1-hexadecenyl methyl ether are not prevalent, the principles derived from simulations of similar ether lipids, particularly plasmalogens, are highly relevant.

Computational approaches can identify specific lipid binding sites on membrane proteins and determine the affinity of these interactions. nih.gov Simulations can track how lipids arrange themselves around a protein, distinguishing between transient, non-specific interactions and the formation of a more stable "annular shell" of lipids that directly contact the protein surface. The unique structural features of alkenyl methyl ethers—specifically the vinyl-ether bond and the resulting kink in the sn-1 chain—can lead to preferential interactions with certain protein surfaces. By calculating the free energy of these interactions, researchers can predict whether the binding is physiologically significant and how it might modulate the protein's structure and function, such as by influencing conformational changes or promoting oligomerization. nih.govnih.gov High-throughput coarse-grained MD simulations, combined with machine learning, are emerging as powerful techniques to characterize these interactions on a large scale, providing predictive models for how different lipid species engage with membrane proteins. whiterose.ac.uk

The presence of a vinyl-ether linkage at the sn-1 position, characteristic of 1-hexadecenyl methyl ether, has a profound impact on the biophysical properties of lipid bilayers. Atomistic MD simulations comparing membranes composed of ether-linked lipids (like plasmalogens) to their more common diacyl (ester-linked) counterparts have revealed significant differences in membrane organization and dynamics.

Studies have consistently shown that the vinyl-ether bond leads to a more compact and ordered packing of the lipid acyl chains, particularly in the region near the glycerol (B35011) backbone. This tight packing results in several key changes to the bilayer's collective properties. Compared to equivalent ester-linked phospholipid bilayers, membranes containing alkenyl ethers are generally thicker, more rigid, and have a smaller surface area per lipid. [1, 2 (from initial search)] This increased order and condensation can influence the membrane's fluidity, lateral pressure profile, and its propensity to form non-lamellar structures, which are important for processes like membrane fusion and vesicle formation. [5 (from initial search)]

| Property | Alkenyl (Ether-Linked) Bilayer | Diacyl (Ester-Linked) Bilayer | Reference |

|---|---|---|---|

| Bilayer Thickness | Increased / Thicker | Decreased / Thinner | [1, 2 (from initial search)] |

| Area per Lipid | Decreased / More Compressed | Increased / Less Compressed | [1, 2 (from initial search)] |

| Acyl Chain Order | Increased / More Ordered | Decreased / Less Ordered | [1 (from initial search)] |

| Rigidity / Bending Modulus | Increased / Stiffer | Decreased / More Flexible | [1 (from initial search)] |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry provides a framework for understanding the electronic structure of molecules, which is fundamental to their reactivity. wikipedia.orggatech.edu Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within a molecule and predict its behavior in chemical reactions. nih.govmdpi.com For 1-hexadecenyl methyl ether, the most significant feature from a reactivity standpoint is the vinyl-ether (O-alk-1'-enyl) bond.

This bond is known to be highly susceptible to attack by reactive oxygen species (ROS), a property that underlies the proposed antioxidant function of plasmalogens. nih.govresearchgate.net Quantum chemical calculations can be employed to investigate this reactivity. By modeling the electronic structure of the vinyl ether moiety, these calculations can determine properties such as ionization potential and bond dissociation energies, which provide a quantitative measure of the bond's susceptibility to oxidation. mdpi.com

Theoretical studies can model the reaction pathways between the vinyl ether and various oxidants like singlet molecular oxygen or hydroxyl radicals. nih.gov Such calculations can elucidate the mechanism of oxidation, for example, by determining whether the reaction proceeds via a dioxetane or a hydroperoxyacetal intermediate. nih.gov Furthermore, these methods can predict the electronic properties and subsequent reactivity of the oxidation products, helping to determine if they can propagate further oxidative reactions or are relatively benign. nih.govmdpi.com This theoretical approach is crucial for understanding why the vinyl ether bond acts as a "sacrificial" antioxidant, protecting more critical molecules like polyunsaturated fatty acids from oxidative damage. researchgate.net

Prediction of Molecular Interactions and Ligand-Binding Affinities

In silico methods are increasingly used to predict how small molecules, including lipids and their metabolites, interact with proteins and other biological macromolecules. nih.govnih.gov These computational techniques can screen vast libraries of compounds to identify potential binding partners and estimate the strength of their interaction, known as binding affinity.

For a molecule like 1-hexadecenyl methyl ether or its derivatives, molecular docking is a common approach to predict its binding to a protein target. jbcpm.commdpi.com This technique computationally places the ligand into the binding site of a protein with a known three-dimensional structure and scores the different poses based on their steric and electrostatic complementarity. This can generate hypotheses about which proteins the lipid might regulate.

More advanced methods, such as free-energy simulations, can provide a more accurate prediction of binding affinity by simulating the entire process of a ligand binding to a protein, accounting for conformational changes and the effects of the surrounding solvent. figshare.com While computationally intensive, these methods are powerful tools for ranking potential ligands. nih.gov For instance, studies have identified that certain ether lipid species can act as endogenous ligands for nuclear receptors like PPARγ, regulating gene expression. nih.gov Computational binding affinity predictions could be used to systematically investigate the potential for 1-hexadecenyl methyl ether or its metabolites to bind to and modulate the activity of such receptors, guiding further experimental validation. biorxiv.org

In Silico Analysis of Ether Lipid Biosynthetic and Metabolic Pathways

The biosynthesis of ether lipids is a complex process involving enzymes located in two different cellular organelles: the peroxisome and the endoplasmic reticulum (ER). nih.govproteinlounge.com In silico analysis, which encompasses bioinformatics, systems biology, and computational modeling, is a powerful way to study these intricate metabolic networks. nih.gov

The core biosynthetic pathway begins in the peroxisome. nih.govbiorxiv.org Dihydroxyacetone phosphate (B84403) (DHAP) is first acylated by glyceronephosphate O-acyltransferase (GNPAT). The resulting acyl-DHAP is then acted upon by alkylglycerone phosphate synthase (AGPS), which exchanges the acyl group for a fatty alcohol, forming the characteristic ether bond. nih.govresearchgate.net This fatty alcohol is supplied by a fatty acyl-CoA reductase (FAR1). The resulting 1-O-alkyl-DHAP is then reduced and transported to the ER for the final modifications, including the introduction of the vinyl bond by plasmanylethanolamine desaturase (PEDS1) to form a plasmalogen. nih.gov

In silico approaches can be used to analyze these pathways on a larger scale. For example, genome-scale metabolic network reconstructions can model the flux of metabolites through the ether lipid pathway and predict how it might be altered in different physiological or pathological states. mdpi.com Furthermore, by integrating large-scale 'omics' datasets (genomics, transcriptomics, lipidomics), computational analyses can identify key regulatory points in the pathway and uncover genetic variants that affect ether lipid metabolism. nih.govuwa.edu.auresearchgate.net This systems-level approach has been used to reveal alterations in ether lipid synthesis and degradation associated with various diseases, demonstrating the power of in silico analysis to generate new hypotheses about the function and regulation of these metabolic pathways. nih.gov

| Enzyme | Abbreviation | Location | Function | Reference |

|---|---|---|---|---|

| Glyceronephosphate O-acyltransferase | GNPAT | Peroxisome | Acylates dihydroxyacetone phosphate (DHAP). | nih.govnih.gov |

| Fatty acyl-CoA reductase 1 | FAR1 | Peroxisome | Reduces fatty acyl-CoAs to fatty alcohols. | nih.govnih.gov |

| Alkylglycerone phosphate synthase | AGPS | Peroxisome | Forms the ether bond by substituting the acyl group with a fatty alcohol. | nih.govnih.gov |

| Acyl/alkyl DHAP reductase | - | Peroxisome | Reduces 1-O-alkyl-DHAP to 1-O-alkyl-glycerol-3-phosphate. | nih.gov |

| Plasmanylethanolamine desaturase | PEDS1 | Endoplasmic Reticulum | Introduces the vinyl double bond to form plasmalogens. | nih.gov |

Emerging Research Directions and Potential Applications of 1 Hexadecenyl Methyl Ether

Development of 1-Hexadecenyl Methyl Ether as a Biochemical Standard or Research Reagent

In the field of lipidomics, the accurate identification and quantification of individual lipid species are paramount. The development of well-characterized biochemical standards is essential for the validation of analytical methods, such as mass spectrometry and chromatography. 1-Hexadecenyl methyl ether has the potential to serve as a valuable standard for the class of 1-alkenyl-glycerols. Its defined structure and molecular weight would allow for the calibration of instruments and the development of standardized protocols for the analysis of complex lipid mixtures.

As a research reagent, 1-hexadecenyl methyl ether could be utilized in studies aimed at elucidating the metabolic pathways of ether lipids. By introducing a labeled version of this compound into cellular or animal models, researchers could trace its incorporation into more complex plasmalogens and other lipid species, providing insights into the enzymatic processes involved in ether lipid metabolism.

| Potential Application as a Standard/Reagent | Rationale | Research Area |

| Mass Spectrometry Calibration | Provides a known m/z value for a specific 1-alkenyl ether lipid. | Lipidomics, Metabolomics |

| Chromatographic Retention Time Marker | Establishes a reference point for the elution of similar lipid species. | Analytical Chemistry |

| Metabolic Pathway Tracer (when labeled) | Allows for the tracking of its conversion into other ether lipids. | Biochemistry, Cell Biology |

| Enzyme Substrate for in vitro assays | Can be used to study the activity of enzymes involved in ether lipid metabolism. | Enzymology |

Utilization in Biomimetic Membrane Systems and Artificial Lipid Constructs

Biomimetic membranes are synthetic lipid bilayer systems designed to mimic the structure and function of natural cell membranes. The incorporation of ether lipids like 1-hexadecenyl methyl ether into these systems can provide valuable insights into the role of such lipids in modulating membrane properties. The vinyl ether bond is known to affect the packing of lipid molecules, which can influence membrane fluidity, thickness, and permeability.

By systematically varying the concentration of 1-hexadecenyl methyl ether in artificial lipid constructs, researchers can study its impact on:

Membrane Fluidity: The presence of the double bond in the hexadecenyl chain is expected to increase membrane fluidity compared to its saturated counterpart, hexadecyl methyl ether.

Resistance to Oxidative Stress: The vinyl ether linkage is a known target for reactive oxygen species (ROS), suggesting that membranes enriched with this lipid may have antioxidant properties, sacrificing themselves to protect other membrane components from oxidative damage.

Membrane Fusion and Fission: Ether lipids are known to be enriched in certain cell membranes where fusion and fission events are common, such as synaptic vesicles. The inclusion of 1-hexadecenyl methyl ether in model membranes could help to elucidate the molecular mechanisms underlying these processes.

| Membrane Property | Potential Influence of 1-Hexadecenyl Methyl Ether | Significance |

| Fluidity | Increased due to the unsaturation in the alkyl chain. | Affects protein mobility and signaling. |

| Oxidative Stability | May act as a sacrificial antioxidant. | Protects membranes from damage. |

| Curvature | Can influence the formation of non-lamellar phases. | Important for membrane trafficking events. |

| Permeability | Altered packing may affect the passage of small molecules. | Relevant for drug delivery applications. |

Applications in Lipidomics and Metabolomics Research as a Specific Lipid Class Marker

The presence and abundance of specific lipid classes can serve as biomarkers for various physiological and pathological states. As a representative of the 1-alkenyl-glycerol class, the detection of 1-hexadecenyl methyl ether or its derivatives in biological samples could be indicative of alterations in ether lipid metabolism.

In lipidomics and metabolomics studies, the identification of such specific markers can aid in:

Disease Diagnosis: Aberrant levels of ether lipids have been associated with a number of diseases, including certain cancers and neurological disorders.

Monitoring Disease Progression: Changes in the profile of ether lipids over time may reflect the progression of a disease or the response to therapy.

Understanding Metabolic Pathways: The detection of specific ether lipid intermediates can provide clues about the regulation of their biosynthesis and catabolism.

Future Prospects in Synthetic Biology and Metabolic Engineering for Ether Lipid Production

Synthetic biology and metabolic engineering offer promising avenues for the sustainable production of valuable lipids. nist.gov While the natural biosynthesis of ether lipids involves a complex series of enzymatic reactions, it is conceivable that microorganisms could be engineered to produce specific ether lipids like 1-hexadecenyl methyl ether.

This could be achieved by:

Introducing Heterologous Genes: Expressing genes from organisms that naturally produce high levels of ether lipids in a microbial host such as Escherichia coli or Saccharomyces cerevisiae.

Modifying Existing Pathways: Rerouting metabolic flux towards the precursors of ether lipid synthesis, such as fatty alcohols and dihydroxyacetone phosphate (B84403).

Enzyme Engineering: Modifying the substrate specificity of key enzymes to favor the production of the 1-hexadecenyl chain.

The successful implementation of these strategies could lead to the development of microbial cell factories for the cost-effective and scalable production of 1-hexadecenyl methyl ether and other valuable ether lipids for research and industrial applications.

Potential Roles in Material Science and Nanotechnology (as a component or modulator)

The unique chemical properties of 1-hexadecenyl methyl ether also suggest potential applications in material science and nanotechnology. Its amphiphilic nature, with a polar ether head group and a nonpolar hydrocarbon tail, makes it a candidate for the formation of self-assembling structures such as micelles, vesicles, and liquid crystals.

Potential applications in these fields include:

Drug Delivery Systems: The formation of liposomes or nanoparticles incorporating 1-hexadecenyl methyl ether could be explored for the encapsulation and targeted delivery of therapeutic agents. The presence of the ether linkage may offer advantages in terms of stability and release kinetics.

Biocompatible Coatings: Surfaces coated with self-assembled monolayers of 1-hexadecenyl methyl ether could exhibit enhanced biocompatibility, making them suitable for medical implants and biosensors.

Nanoreactors: The hydrophobic core of micelles formed from this lipid could serve as a nanoreactor for carrying out specific chemical reactions in an aqueous environment.

| Application Area | Potential Role of 1-Hexadecenyl Methyl Ether | Key Property |